(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
Brand Name: Vulcanchem
CAS No.: 1228570-77-1
VCID: VC7123401
InChI: InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
SMILES: C1C(C2=C(O1)C(=CC=C2)F)N
Molecular Formula: C8H8FNO
Molecular Weight: 153.156

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine

CAS No.: 1228570-77-1

Cat. No.: VC7123401

Molecular Formula: C8H8FNO

Molecular Weight: 153.156

* For research use only. Not for human or veterinary use.

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine - 1228570-77-1

Specification

CAS No. 1228570-77-1
Molecular Formula C8H8FNO
Molecular Weight 153.156
IUPAC Name (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
Standard InChI Key RMYMQTQTLUJTIX-SSDOTTSWSA-N
SMILES C1C(C2=C(O1)C(=CC=C2)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydrobenzofuran system, a bicyclic framework featuring a fused benzene and furan ring. The fluorine substituent at position 7 and the primary amine at position 3 introduce electronic and steric modifications that influence reactivity and intermolecular interactions. The (S)-enantiomer exhibits a specific spatial arrangement around the chiral center at position 3, which is pivotal for its binding affinity to biological targets .

Table 1: Key Chemical Properties of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine and Its Hydrochloride Salt

PropertyFree Base FormHydrochloride Salt
Molecular FormulaC₈H₈FNOC₈H₉ClFNO
Molecular Weight (g/mol)153.16189.61
CAS Number939757-42-32453296-92-7
IUPAC Name7-Fluoro-2,3-dihydro-1-benzofuran-3-amine(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine; hydrochloride
SMILESC1C(C2=C(O1)C(=CC=C2)F)NC1C(C2=C(O1)C(=CC=C2)F)N.Cl
SolubilityPolar solvents (e.g., DMSO)Enhanced solubility in water

The hydrochloride salt form, commonly supplied for stability and handling, increases aqueous solubility due to ionic character .

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for its interaction with chiral biological targets. Studies on analogous benzofuran derivatives demonstrate that enantiomers exhibit divergent binding modes to enzymes and receptors. For example, in PARP-1 inhibitors, the (S)-configuration of dihydrobenzofuran carboxamides showed 30-fold higher potency than their (R)-counterparts . This stereochemical dependency underscores the importance of enantiomeric purity in therapeutic applications.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine involves multi-step organic transformations, often starting from salicylic acid derivatives. A representative pathway, adapted from PARP-1 inhibitor syntheses , includes:

  • O-Allylation: Salicylic acid methyl ester is allylated using allyl bromide and potassium carbonate.

  • Claisen Rearrangement: Thermal rearrangement yields ortho-allyl phenolic intermediates.

  • Cyclization: Zirconium chloride-mediated cyclization forms the dihydrobenzofuran core.

  • Functionalization: Fluorination via electrophilic aromatic substitution and amination through reductive processes.

  • Chiral Resolution: Chromatographic or enzymatic methods separate enantiomers to isolate the (S)-form.

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
O-AllylationAllyl bromide, K₂CO₃, DMF85
Claisen RearrangementNeat, 200°C78
CyclizationZrCl₄, CH₂Cl₂65
FluorinationSelectfluor®, AcOH60
AminationNH₃, LiAlH₄70

Analytical Data

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the aromatic protons (δ 6.8–7.1 ppm), the furan oxygen-proximal CH₂ (δ 3.2–3.5 ppm), and the amine group (δ 1.8 ppm, broad).

  • Mass Spectrometry: ESI-MS m/z 154.1 [M+H]⁺ for the free base; 190.6 [M+H]⁺ for the hydrochloride .

  • Chiral HPLC: Enantiomeric excess >98% confirmed using a Chiralpak AD-H column .

Target(S)-Enantiomer IC₅₀ (μM)(R)-Enantiomer IC₅₀ (μM)
PARP-10.5316.2
Serotonin Transporter1.28.7

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